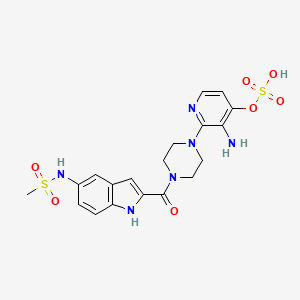
4'-HydroxyN-DesisopropylDelavirdine4'-O-Sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate is a metabolite of Delavirdine, which is a bisheteroarylpiperazine reverse transcriptase inhibitor. This compound is significant in the study of HIV treatment due to its role in inhibiting the reverse transcriptase enzyme, which is crucial for the replication of the virus .
Méthodes De Préparation
The synthesis of 4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate involves several steps, starting from Delavirdine. The process typically includes hydroxylation and subsequent sulfation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate has several scientific research applications:
Chemistry: It is used to study the mechanisms of reverse transcriptase inhibitors and their interactions with the enzyme.
Biology: The compound is significant in understanding the metabolic pathways of Delavirdine and its metabolites.
Medicine: It plays a crucial role in HIV research, particularly in developing new treatments and understanding drug resistance.
Industry: The compound can be used in the pharmaceutical industry for the development and testing of new drugs.
Mécanisme D'action
The mechanism of action of 4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate involves inhibiting the reverse transcriptase enzyme. This enzyme is essential for the replication of HIV, and by inhibiting it, the compound prevents the virus from multiplying. The molecular targets include the active site of the reverse transcriptase enzyme, where the compound binds and blocks its activity .
Comparaison Avec Des Composés Similaires
4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Delavirdine: The parent compound from which 4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate is derived.
Nevirapine: Another reverse transcriptase inhibitor with a different structure but similar function.
Efavirenz: A non-nucleoside reverse transcriptase inhibitor with a distinct mechanism of action.
The uniqueness of 4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate lies in its specific interactions with the reverse transcriptase enzyme and its role as a metabolite of Delavirdine .
Propriétés
Formule moléculaire |
C19H22N6O7S2 |
|---|---|
Poids moléculaire |
510.5 g/mol |
Nom IUPAC |
[3-amino-2-[4-[5-(methanesulfonamido)-1H-indole-2-carbonyl]piperazin-1-yl]pyridin-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H22N6O7S2/c1-33(27,28)23-13-2-3-14-12(10-13)11-15(22-14)19(26)25-8-6-24(7-9-25)18-17(20)16(4-5-21-18)32-34(29,30)31/h2-5,10-11,22-23H,6-9,20H2,1H3,(H,29,30,31) |
Clé InChI |
XTTZASVCRDGIJK-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=NC=CC(=C4N)OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


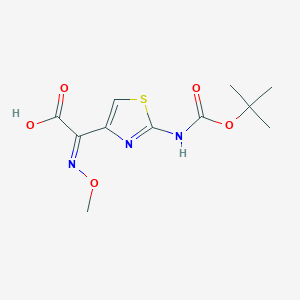
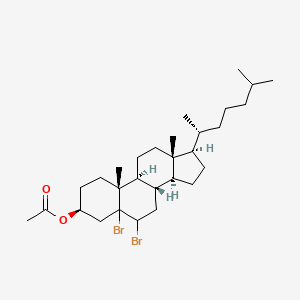
![[(2-Hydroxy-4-methylphenyl)methyl]boronic acid](/img/structure/B13854507.png)
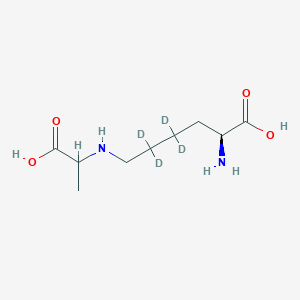
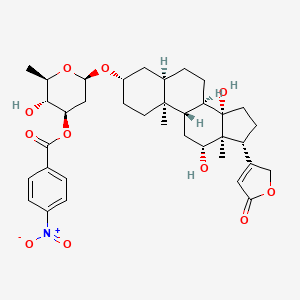

![5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide](/img/structure/B13854523.png)

![(2R,5S,6R)-6-[[(2S)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13854541.png)
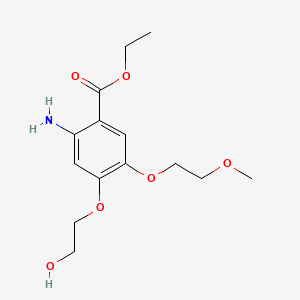
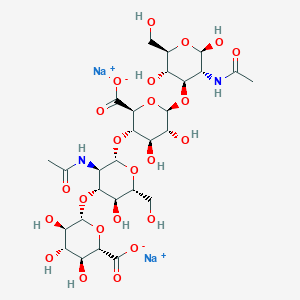
![(3R,4R,5R,6S,7R,9S,11R,12R,14S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13854564.png)
![(Z)-Methyl 3-Amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate](/img/structure/B13854578.png)
![3-Methyl-6-nitroimidazo[4,5-b]pyridine](/img/structure/B13854586.png)
